molecular formula C9H11Br2NO B1432059 2,4-Dibromo-6-(2-methoxyethyl)aniline CAS No. 1803611-14-4

2,4-Dibromo-6-(2-methoxyethyl)aniline

Cat. No.: B1432059
CAS No.: 1803611-14-4
M. Wt: 309 g/mol
InChI Key: SWLGYBAQLZOOFJ-UHFFFAOYSA-N
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Description

2,4-Dibromo-6-(2-methoxyethyl)aniline is a halogenated aniline derivative characterized by bromine atoms at the 2- and 4-positions of the aromatic ring and a 2-methoxyethyl group (-CH₂CH₂OCH₃) at the 6-position. This structure confers unique physicochemical properties, including moderate lipophilicity from the bromine substituents and enhanced solubility in polar organic solvents due to the ether-linked methoxyethyl group.

Properties

IUPAC Name

2,4-dibromo-6-(2-methoxyethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11Br2NO/c1-13-3-2-6-4-7(10)5-8(11)9(6)12/h4-5H,2-3,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWLGYBAQLZOOFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1=C(C(=CC(=C1)Br)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Br2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Features:

Parameter Details
Reaction system Two-phase (liquid-liquid)
Bromide source Typically sodium or potassium bromide
Oxidizing agent Excess (e.g., hydrogen peroxide)
Acid Present (to maintain acidic conditions)
Catalyst Vanadium pentoxide or ammonium heptamolybdate (optional)
Temperature 15 to 50 °C (preferably 15-30 °C during bromide addition, 25-50 °C after)
Reaction time 10 min to 3 hours depending on catalyst amount
Product distribution 75-90% 4-bromo derivative, 5-25% 2,4-dibromo derivative, <0.5% 2-bromo derivative

Reaction Scheme (Simplified):

Phenyl derivative (R1 = -NH2, -OCH3CH2-) + Br⁻ + Oxidizing agent + Acid → Mixture of 4-bromo and 2,4-dibromo derivatives

This method allows for controlled dibromination, minimizing over-bromination and side products. The two-phase system facilitates separation and recycling of reagents.

Water-Phase Bromination with Hydrogen Peroxide

A water-phase bromination method, although described for 2,6-dibromo-4-(trifluoromethoxy)aniline, offers insights applicable to this compound synthesis due to structural similarity and bromination pattern.

Method Highlights:

Step Conditions/Details
Solvent Water
Substrate Aniline derivative (e.g., 4-substituted aniline)
Bromine addition Dropwise, 0.5–1 h, molar ratio ~1:1.0–1.1 (substrate:bromine)
Hydrogen peroxide addition Dropwise, 0.5–1 h, molar ratio ~1.3–1.5 (substrate:H2O2)
Reaction temperature 20–30 °C
Stirring speed 300–500 rpm
Grinding media Zirconium oxide beads or glass spheres (2–4 mm)
Reaction time after addition 6–8 h
Yield 97.5–99.1% (high purity 98.4–99.4%)
Waste management Recycle of filtrate, low waste generation

This environmentally friendly approach uses water as solvent and hydrogen peroxide as oxidant to generate bromine in situ, reducing bromine consumption and hazardous waste.

Direct Bromination Using N-Bromosuccinimide (NBS) in Organic Solvent

An alternate method for ortho-bromination of alkylated anilines involves direct reaction with NBS in benzene or similar solvents. Although this method was applied to 2-bromo-6-isopropylaniline, it provides a precedent for selective bromination of substituted anilines.

Procedure Summary:

Parameter Details
Substrate Ortho-alkylated aniline (e.g., 6-isopropylaniline)
Solvent Benzene
Brominating agent N-Bromosuccinimide (NBS), equimolar
Temperature Ambient to 35 °C (exothermic)
Reaction time 2 hours stirring, overnight standing
Workup Removal of solvent, filtration, recrystallization
Product purity High, confirmed by elemental analysis

This method is straightforward but requires organic solvents and careful handling of NBS.

Comparative Data Table of Preparation Methods

Method Solvent Brominating Agent Catalyst/Oxidant Temperature (°C) Reaction Time Yield (%) Notes
Two-phase liquid-liquid Organic/aqueous Bromide salt + oxidizing agent Vanadium pentoxide or ammonium heptamolybdate (optional) 15–50 10 min to 3 h 75–90 (4-bromo), 5–25 (2,4-dibromo) Selective dibromination, catalyst-dependent
Water-phase with H2O2 Water Bromine (generated in situ) Hydrogen peroxide 20–30 8–10 h (including additions) 97.5–99.1 High purity, recyclable solvent, low waste
NBS in benzene Benzene N-Bromosuccinimide (NBS) None 25–35 2 h stirring + overnight High (not specified) Requires organic solvent, simpler setup

Research Findings and Notes

  • The two-phase liquid-liquid bromination process offers a balance between selectivity and yield, with catalyst choice influencing reaction time and product distribution.
  • The water-phase method demonstrates an environmentally benign approach with excellent yields and purity, using recyclable solvents and minimal bromine excess.
  • Direct bromination with NBS is effective for ortho-substituted anilines but may require additional purification steps and organic solvent handling.
  • For this compound, adapting the two-phase or water-phase methods is advisable to maintain functional group integrity and achieve selective dibromination.
  • Reaction parameters such as temperature, stirring speed, and reagent addition rates critically affect product yield and purity.
  • The presence of electron-donating groups like the 2-methoxyethyl substituent can influence regioselectivity, favoring bromination at ortho and para positions relative to the amino group.

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromo-6-(2-methoxyethyl)aniline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

    Oxidation: Reagents like potassium permanganate or chromium trioxide are employed.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) is a typical reducing system.

Major Products Formed

    Substitution: Formation of various substituted anilines.

    Oxidation: Formation of quinones or other oxidized products.

    Reduction: Formation of amines.

Scientific Research Applications

2,4-Dibromo-6-(2-methoxyethyl)aniline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,4-Dibromo-6-(2-methoxyethyl)aniline involves its interaction with specific molecular targets. The bromine atoms and the methoxyethyl group contribute to its reactivity and ability to form stable complexes with various biomolecules. The compound can interact with enzymes, receptors, and other proteins, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and properties of 2,4-Dibromo-6-(2-methoxyethyl)aniline with its analogs:

Compound Name Substituent at Position 6 Molecular Weight (g/mol) Key Properties/Applications References
This compound 2-Methoxyethyl 308.8* High organic solubility; potential drug intermediate -
Bromhexine HCl Cyclohexyl(methyl)aminomethyl 398.56 Mucolytic agent; moderate aqueous solubility
2,4-Dibromo-6-(difluoromethoxy)aniline Difluoromethoxy 316.93 High electronegativity; lab reagent
[2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid Phenoxy-2-methoxyethyl 314.14 Fungal histone deacetylase inhibitor (IC₅₀: 1 µM)

*Calculated based on molecular formula C₉H₁₁Br₂NO.

Key Observations:

  • Substituent Effects on Solubility: The 2-methoxyethyl group enhances solubility in organic solvents like THF and dioxane compared to bulkier substituents (e.g., cyclohexyl groups in Bromhexine HCl) . Difluoromethoxy analogs exhibit lower solubility due to increased electronegativity .
  • Biological Activity: The 2-methoxyethyl group in boronic acid derivatives () enhances inhibitory potency against fungal enzymes, likely due to improved binding interactions and solubility .

Research Findings and Data

Solubility Trends

  • Polar Groups (e.g., -OCH₂CH₂OCH₃): Increase solubility in organic solvents (THF, dioxane) .
  • Nonpolar Groups (e.g., cyclohexyl): Reduce aqueous solubility but enhance lipid membrane permeability .

Biological Activity

2,4-Dibromo-6-(2-methoxyethyl)aniline (CAS No. 1803611-14-4) is a synthetic organic compound with significant potential in various biological applications. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.

The compound is synthesized through the bromination of 2-methoxyethyl aniline, typically using bromine or N-bromosuccinimide (NBS) under controlled conditions to achieve selective bromination at the 2 and 4 positions. The presence of bromine atoms and the methoxyethyl group contributes to its reactivity and biological interactions.

The biological activity of this compound is attributed to its ability to interact with various biomolecules. The bromine substituents enhance its electrophilic character, allowing it to form stable complexes with proteins and enzymes. This interaction can modulate enzymatic activity and influence cellular signaling pathways.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that brominated anilines can inhibit the growth of various bacterial strains by disrupting their cellular processes .

Anticancer Activity

There is growing interest in the anticancer potential of this compound. Preliminary studies suggest that it may induce apoptosis in cancer cell lines. For example, compounds with similar structures have been evaluated for their cytotoxic effects on leukemia and lymphoma cell lines, showing promising results in inhibiting cell proliferation at low micromolar concentrations .

Case Studies

  • Antineoplastic Screening : In a study screening various natural compounds for antineoplastic activity, derivatives similar to this compound were found to induce apoptosis in human leukemic cells with IC50 values ranging from 1.61 to 2.95 μM after 72 hours .
  • Cell Line Studies : Research involving Jurkat (T-cell leukemia) and Ramos (B-cell lymphoma) cell lines demonstrated that brominated compounds could effectively inhibit cell viability, suggesting a mechanism involving apoptosis rather than necrosis .

Comparative Analysis

To understand the uniqueness of this compound, it is helpful to compare it with structurally similar compounds:

Compound NameUnique FeaturesBiological Activity
2,4-Dibromoaniline Lacks methoxyethyl groupLimited versatility
2,6-Dibromo-4-(trifluoromethoxy)aniline Contains trifluoromethoxy groupDifferent reactivity
This compound Contains both bromine atoms and methoxyethyl groupEnhanced reactivity and potential anticancer properties

Q & A

Q. How can environmental persistence be assessed through biodegradation studies?

  • Methodological Answer : OECD 301F tests measure biodegradation in activated sludge, with LC-HRMS tracking parent compound depletion. Stable isotope probing (¹³C-labeled analogs) identifies microbial consortia. Field studies correlate half-life (t₁/₂) with soil organic content and redox conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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